molecular formula C8H10N2O3S B1588027 Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate CAS No. 29571-39-9

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

Cat. No. B1588027
CAS RN: 29571-39-9
M. Wt: 214.24 g/mol
InChI Key: AZQJLAUOZFTBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H10N2O3S . It has a molecular weight of 214.24 g/mol. This product is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate involves the reaction of sodium, thiourea, and methyl alpha-formylsuccinate in ethanol. The reaction mixture is refluxed for 6 hours and then evaporated to dryness under reduced pressure. Cold 15% aqueous acetic acid is added to the residue, and the mixture is stirred at 0 C overnight and filtered. The precipitate is washed once with water and dried to yield the title compound as a white solid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate has a density of 1.36g/cm3 . Its melting point is 179-180℃ . The boiling point and flash point are not available .

Scientific Research Applications

Anticancer Applications

One area of application involves the synthesis of potential anticancer agents, where compounds like Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate have been used as precursors in the creation of novel chemical entities. For instance, studies have reported on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds. These synthesized compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, indicating their potential utility in anticancer treatments (Temple et al., 1983).

Novel Derivative Synthesis

Research has also focused on the condensation of compounds with similarities to Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate with other chemical entities to create novel derivatives. For example, novel dihydrothiazolo[3,2-a]pyrimidinone derivatives have been synthesized, demonstrating the versatile reactivity and potential for creating bioactive compounds with diverse structural features (Selby & Smith, 1989).

Mechanistic Studies and Drug Synthesis

Moreover, the compound has been involved in mechanistic studies and the synthesis of drug candidates. For instance, studies on the impurity profile of related compounds have provided insights into the synthesis process, offering valuable information for the development of drugs with improved purity and efficacy (Thomasberger et al., 1999).

Antimicrobial and Antiviral Agents

Additionally, Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate and its derivatives have been explored for their antimicrobial and antiviral potential. Studies have synthesized and characterized compounds for their activities against various pathogens, showcasing the broader implications of these chemicals in developing new therapeutic agents (Pandey et al., 2005).

properties

IUPAC Name

ethyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJLAUOZFTBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394758
Record name Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

CAS RN

29571-39-9
Record name MLS000737545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium ethoxide (6.105 g, 89.71 mmol) was added to absolute ethanol (150 mL) under an atmosphere of nitrogen followed by diethyl-2-formylsuccinate (I105) (crude, 16.5 g) in absolute ethanol (30 mL) and thiourea (6.829 g, 89.71 mmol). The reaction mixture was heated at reflux for 1 hour then cooled to room temperature at which stirring was continued for 16 hours. The volatiles were evaporated under reduced pressure to give a brown oily solid. Cold aqueous acetic acid solution (15%; 120 mL) was added and the resulting mixture was sonicated and then stirred at 0° C. until all the residue was in suspension. The resulting precipitate was collected by filtration. The filter cake was washed with water (100 mL) and dried to give the title compound (I106) (6.31 g, 19% yield over 2 steps) as an off-white solid; 1H NMR (400 MHz, d6-DMSO) δ 7.44 (s, 1H), 4.05 (q, J=7.1 Hz, 2H), 3.28 (s, 2H), 1.17 (t, J=7.1 Hz, 3H).
Quantity
6.105 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
6.829 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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